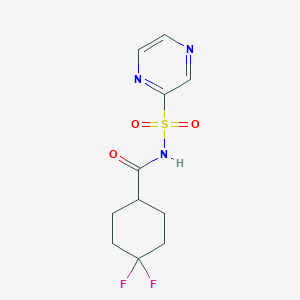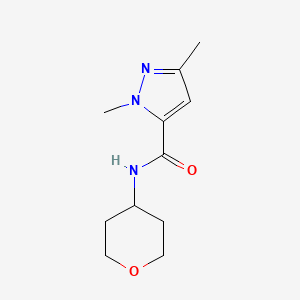
(2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring substituted with a propyl group and a thiadiazole ring attached to a methanone group. The combination of these functional groups imparts distinctive chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazide and carboxylic acids under acidic conditions.
Attachment of the Methanone Group: The methanone group is introduced via a condensation reaction between the thiadiazole ring and a suitable aldehyde or ketone.
Formation of the Morpholine Ring:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods typically utilize optimized reaction conditions, such as controlled temperature, pressure, and catalysts, to ensure high yield and purity of the final product. The use of microwave-assisted synthesis and flow chemistry techniques can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or thiadiazole rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted morpholine or thiadiazole derivatives
科学的研究の応用
(2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of (2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The thiadiazole ring can interact with metal ions or other biomolecules, influencing various biochemical processes. Additionally, the morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Allylamine: An unsaturated amine with applications in polymerization and pharmaceutical synthesis.
Uniqueness
(2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone stands out due to its unique combination of a morpholine ring and a thiadiazole ring, which imparts distinctive chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
IUPAC Name |
(2-propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-2-3-8-7-13(4-5-15-8)10(14)9-6-11-12-16-9/h6,8H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSLLRDHMDJZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCO1)C(=O)C2=CN=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Methylbenzoyl)piperazin-1-yl]-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7411654.png)
![1-[[2-(6,7-Dimethyl-1-benzofuran-3-yl)acetyl]amino]cyclohexane-1-carboxamide](/img/structure/B7411661.png)

![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethanone](/img/structure/B7411684.png)

![N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methylpyrimidine-5-carboxamide](/img/structure/B7411694.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7411702.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B7411703.png)

![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-2-propan-2-ylsulfonylethanone](/img/structure/B7411709.png)
![3-[[4-[(2R)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7411710.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]ethanone](/img/structure/B7411717.png)
![[4-Hydroxy-4-(methoxymethyl)piperidin-1-yl]-[4-(4-methylpyrazol-1-yl)phenyl]methanone](/img/structure/B7411731.png)
